4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol is a phenolic compound with chlorine substitution at the para-position of the hydroxymethyl group. It is a colorless, crystalline solid with a molecular weight of 212.54 g/mol and a melting point of 122-124°C. This compound is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol has several scientific research applications:
Hydrogen-bonded Assemblages: The compound demonstrates interesting hydrogen-bonding networks, resulting in sheet-like structures with unique chemical properties.
Crosslinking in Polymer Chemistry: It is used in crosslinking sulphonated poly(ether ether ketone) for the production of proton exchange membranes.
Synthesis of Organic Compounds: The compound is involved in the synthesis of various organic compounds, showcasing its versatility in organic synthesis.
Corrosion Protection: It is used in the synthesis of bis-phosphonic acids, which exhibit significant inhibition efficiency against steel corrosion.
Analytical Chemistry: The compound serves as a receptor in fluorescent and colorimetric assays for detecting fluoride ions.
Complex Formation:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl and amino groups facilitate these interactions, leading to the formation of stable complexes with metal ions and other molecules . These interactions are crucial for its applications in analytical chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-amino phenol: This compound has a similar structure but lacks the hydroxymethyl groups.
4- [ [bis (2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol: This compound has similar functional groups but with additional tert-butyl groups.
4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole: This compound has a similar bis(2-hydroxyethyl)amino group but with an acetylamino substitution.
Uniqueness
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol is unique due to its specific combination of hydroxymethyl and chloro substituents, which confer distinct chemical properties and reactivity. Its ability to form stable hydrogen-bonded networks and complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
438200-12-5 |
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Molecular Formula |
C12H19ClN2O3 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
4-chloro-2,6-bis[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19ClN2O3/c13-11-5-9(7-14-1-3-16)12(18)10(6-11)8-15-2-4-17/h5-6,14-18H,1-4,7-8H2 |
InChI Key |
LSIHTNXUYPQBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CNCCO)O)CNCCO)Cl |
Origin of Product |
United States |
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